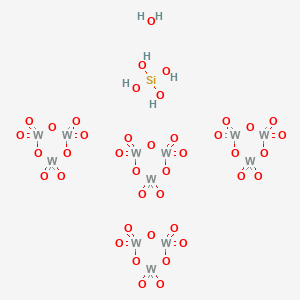
Tungstosilicic acid hydrate, Reagent Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungstosilicic acid hydrate, Reagent Grade, is a chemical compound with the molecular formula H₄O₄₀SiW₁₂This compound is widely used as a catalyst in various chemical reactions due to its strong acidic properties and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungstosilicic acid hydrate can be synthesized by reacting sodium tungstate with sodium silicate in an acidic medium. The reaction typically involves the following steps:
- Dissolving sodium tungstate in water.
- Adding sodium silicate to the solution.
- Acidifying the mixture with hydrochloric acid.
- Evaporating the solution to obtain tungstosilicic acid hydrate crystals .
Industrial Production Methods: In industrial settings, tungstosilicic acid hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tungstosilicic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Esterification: It catalyzes the esterification of alcohols with carboxylic acids.
Hydrolysis: It can hydrolyze esters and other compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Esterification: Reagents include alcohols and carboxylic acids, with the reaction conducted under reflux conditions.
Hydrolysis: Water is the primary reagent, and the reaction is usually performed at room temperature.
Major Products:
Oxidation: Produces oxidized organic compounds such as aldehydes and ketones.
Esterification: Produces esters.
Hydrolysis: Produces alcohols and carboxylic acids.
Applications De Recherche Scientifique
Tungstosilicic acid hydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which tungstosilicic acid hydrate exerts its effects involves its strong acidic properties and ability to donate protons. This makes it an effective catalyst in various chemical reactions. The compound interacts with molecular targets such as organic substrates, facilitating their transformation into desired products through protonation and subsequent reaction pathways .
Comparaison Avec Des Composés Similaires
- Phosphotungstic acid hydrate
- Silicomolybdic acid
- Ammonium metatungstate hydrate
- Phosphomolybdic acid hydrate
Comparison: Tungstosilicic acid hydrate is unique due to its high thermal stability and strong acidic properties, making it an effective catalyst in a wide range of reactions. Compared to phosphotungstic acid hydrate and silicomolybdic acid, tungstosilicic acid hydrate offers better performance in certain oxidation and esterification reactions .
Propriétés
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPFSYIGLFGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O41SiW12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2896.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
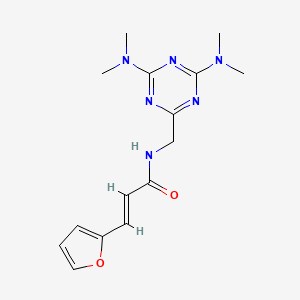

![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)
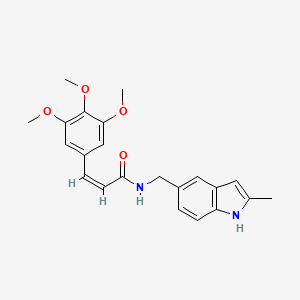
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
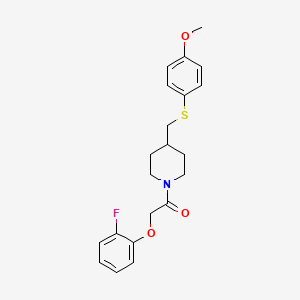

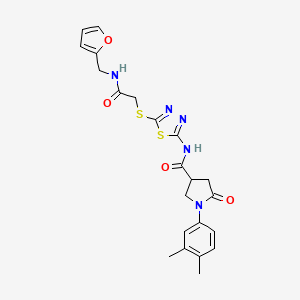

![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
